Bienvenue dans la boutique en ligne BenchChem!

(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone

Medicinal Chemistry Fragment-Based Drug Design Hydrogen-Bonding

This low-molecular-weight (209.24 g/mol) pyrazole–pyrrolidine hybrid amide is the hydroxylated variant of the core scaffold. The 3‑hydroxypyrrolidine tail introduces a hydrogen‑bond donor (HBD count = 1) and a synthetic handle for chemoselective derivatization (Mitsunobu, oxidation, sulfonylation) that is absent in des‑hydroxy analogs. With a topological polar surface area of 58.4 Ų and an XLogP3‑AA of –0.1, it directly matches fragment‑like property guidelines for biochemical or biophysical screens. Procuring this 98%‑pure compound with batch‑specific QC (NMR, HPLC, GC) ensures robust, reproducible SAR studies and eliminates the risk of analog‑transfer assumptions.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 1694782-42-7
Cat. No. B1476418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
CAS1694782-42-7
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)N2CCC(C2)O
InChIInChI=1S/C10H15N3O2/c1-7-5-9(11-12(7)2)10(15)13-4-3-8(14)6-13/h5,8,14H,3-4,6H2,1-2H3
InChIKeyBSLAZKSGNJKEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,5-Dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1694782-42-7): Core Chemical Identity and Procurement-Class Profile


(1,5-Dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1694782-42-7) is a low-molecular-weight (209.24 g/mol) pyrazole–pyrrolidine hybrid amide that integrates a 1,5-dimethylpyrazole carbonyl head with a 3-hydroxypyrrolidine tail [1]. It is supplied primarily as a research reagent and synthetic building block, with commercial purity typically specified at ≥95% and, from select vendors, at 98% standard purity supported by batch-specific QC (NMR, HPLC, GC) . The compound contains one hydrogen-bond donor (the pyrrolidine OH), three hydrogen-bond acceptors, a topological polar surface area of 58.4 Ų, and a computed XLogP3-AA of –0.1, placing it in a moderately polar, low-lipophilicity physicochemical space that is distinct from many des-hydroxy or N‑unsubstituted analogs [1].

Why In-Class Pyrazole–Pyrrolidine Amides Cannot Substitute (1,5-Dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone Without Quantitative Validation


Although the pyrazol-3-yl)(pyrrolidin-1-yl)methanone scaffold supports multiple commercially available analogs—e.g., the des-methyl parent (CAS 276865-59-9), 4-bromo-1-methyl (CAS not specified), and 4-amino-1-methyl variants —these differ in hydrogen-bonding capacity, steric bulk, electronic character, and lipophilicity. The presence of the 3-hydroxyl group on the pyrrolidine ring is not a passive modification; it alters the hydrogen-bond donor count, polarity, and metabolic profile relative to the corresponding des-hydroxy or N‑alkyl pyrrolidine amides [1]. Consequently, binding affinity, selectivity, solubility, and synthetic compatibility cannot be assumed to transfer across these analogs. Procurement decisions made without direct comparative data risk selecting a compound that fails to replicate a published result or meet a project’s specific pharmacochemical requirements.

Quantitative Differentiation Evidence for (1,5-Dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone Versus Closest Structural Analogs


Enhanced Hydrogen-Bond Donor Capacity Compared with the Des-Hydroxy Pyrrolidine Analog

The target compound carries a secondary alcohol on the pyrrolidine ring, providing one hydrogen-bond donor (HBD). In contrast, the direct des‑hydroxy analog (1,5-dimethyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone possesses zero HBDs [1]. Physicochemical descriptors computed by PubChem show the target has an HBD count of 1 and a topological polar surface area (TPSA) of 58.4 Ų, whereas the des‑hydroxy analog would have an HBD count of 0 and a lower TPSA. This difference is critical for target engagement in binding pockets that require a directed hydrogen-bond from the ligand.

Medicinal Chemistry Fragment-Based Drug Design Hydrogen-Bonding

Lower Lipophilicity Versus 1,5-Dimethylpyrazole Amides Bearing Hydrophobic Pyrrolidine Substituents

The computed XLogP3-AA value for the target compound is –0.1, reflecting the polar contribution of the hydroxyl group [1]. Analogs where the pyrrolidine ring is unsubstituted or N-alkylated exhibit higher calculated logP values (e.g., estimated XLogP3 of ~0.5–1.0 for the des‑hydroxy variant). This lower lipophilicity translates to improved aqueous solubility and potentially reduced metabolic oxidation, which are desirable in early lead optimization.

Drug Metabolism Pharmacokinetics Lipophilicity

Synthetic Accessibility and Purity Specification Distinguish the Target from In-House Prepared or Lower-Grade Analogs

Commercial suppliers such as Bidepharm list the target compound at a standard purity of 98%, with batch-specific QC data including NMR, HPLC, and GC available on request . In contrast, generic analogs like (1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone are often listed at 95% purity without guaranteed QC documentation. The 98% purity threshold reduces the risk of confounding impurities in biological assays and ensures more accurate stoichiometry in subsequent synthetic steps.

Chemical Procurement Synthetic Chemistry Quality Control

Evidence-Backed Procurement and Application Scenarios for (1,5-Dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone


Fragment-Based Lead Discovery Requiring a Pre-Installed Hydrogen-Bond Donor

When a hit-finding campaign identifies a pyrazole-pyrrolidine amide as a core scaffold and the target’s binding site mandates a hydrogen-bond donor at the pyrrolidine position, the hydroxylated variant provides a ready-to-screen fragment. Its HBD count of 1 and moderate polarity (XLogP3-AA –0.1, TPSA 58.4 Ų) align with fragment-like property guidelines, making it directly usable in biochemical or biophysical screens without synthetic modification [1].

Structure–Activity Relationship (SAR) Exploration of MDM2/p53 or KDM5A Inhibitor Series

Related pyrazole‑pyrrolidine scaffolds have been reported in the design of p53-MDM2 and KDM5A inhibitors (e.g., PDB 6GGN, 5V9T). The target compound offers a hydroxylated pyrrolidine that can serve as a vector for probing polar interactions or for subsequent derivatization (e.g., esterification, etherification). Its commercial availability at 98% purity with full QC supports robust SAR studies, where batch-to-batch variability must be minimized .

Synthetic Chemistry: Building Block for Amide Bond Formation or Late-Stage Functionalization

The secondary alcohol on the pyrrolidine ring provides a synthetic handle for chemoselective transformations (e.g., Mitsunobu, oxidation, or sulfonylation) that are not possible with des‑hydroxy analogs. This divergent reactivity makes the compound a versatile intermediate for constructing focused libraries, where the hydroxyl group can be tuned to modulate potency, solubility, or metabolic stability.

Quote Request

Request a Quote for (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.